

Application Notes and Protocols for Clinical Trials Involving Flatoril

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Compound of Interest

Compound Name: *flatoril*

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Introduction

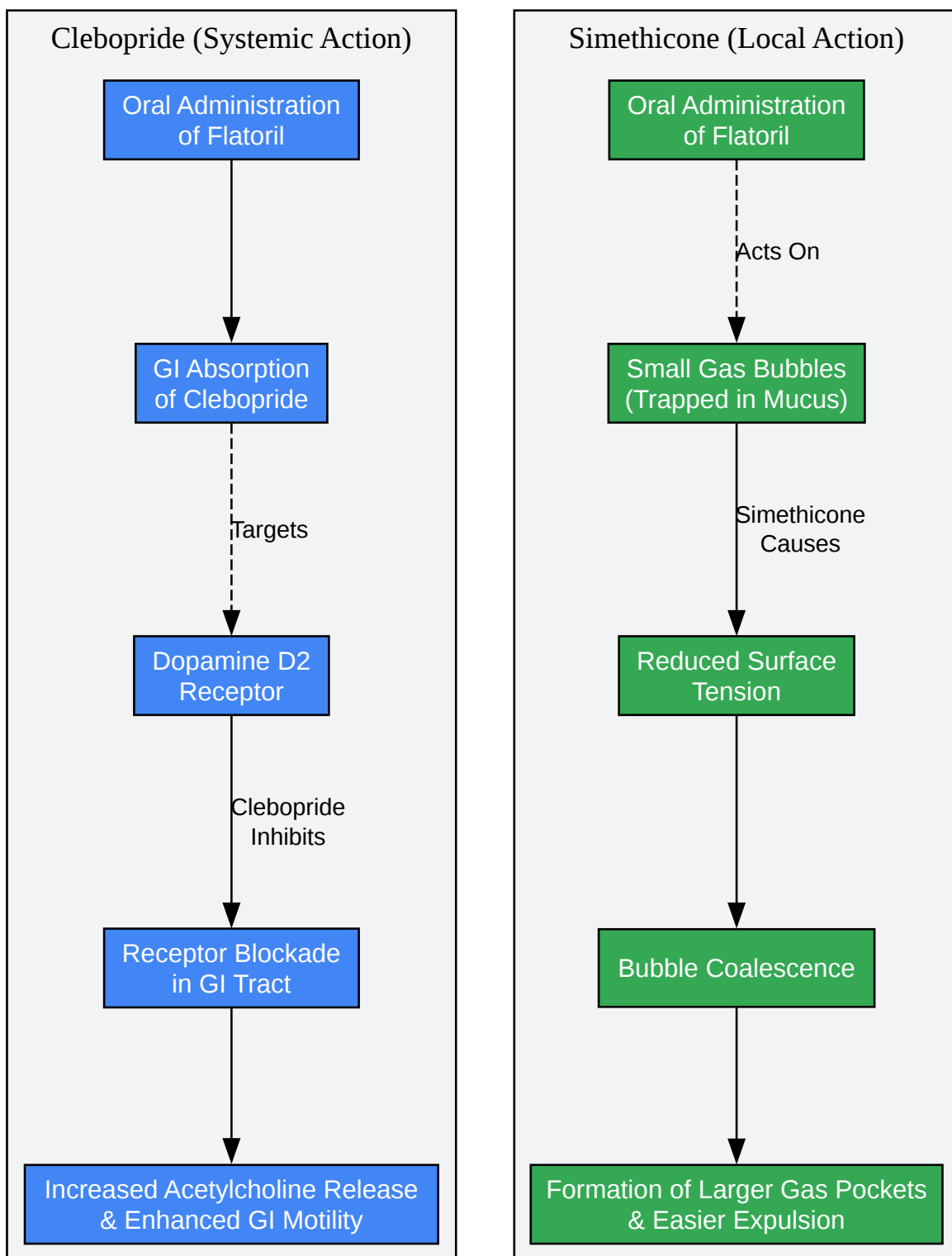
Flatoril is a fixed-dose combination medication designed to treat functional gastrointestinal disorders characterized by both impaired motility and gas accumulation.[1][2] It is composed of two active pharmaceutical ingredients: Clebopride and Simethicone.[2][3]

- Clebopride: A dopamine D2 receptor antagonist that acts as a prokinetic and antiemetic agent.[4][5] By blocking D2 receptors, it enhances gastrointestinal peristalsis and motility.[6]
- Simethicone: A non-systemic, anti-foaming agent that acts locally within the gastrointestinal tract.[5][7] It reduces the surface tension of gas bubbles, causing them to coalesce and be more easily expelled, thereby alleviating symptoms of bloating and flatulence.[6][7]

These application notes provide a comprehensive framework for designing and conducting Phase I, II, and III clinical trials to evaluate the safety, pharmacokinetics, and efficacy of **Flatoril**.

Mechanism of Action

Flatoril employs a dual-action mechanism to address the multifaceted symptoms of functional gastrointestinal disorders. Clebopride provides a systemic, prokinetic effect, while Simethicone offers a localized, anti-flatulent effect.

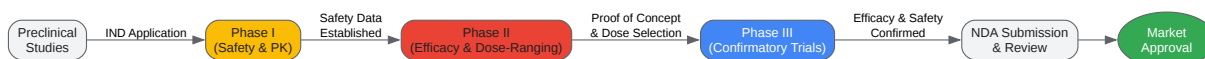


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Caption: Dual mechanism of action for **Flatoril**'s active ingredients.

Overall Clinical Development Workflow

The clinical development of **Flatoril** follows a structured, multi-phase approach to systematically establish its safety and efficacy profile, culminating in the data required for a New Drug Application (NDA).[8]



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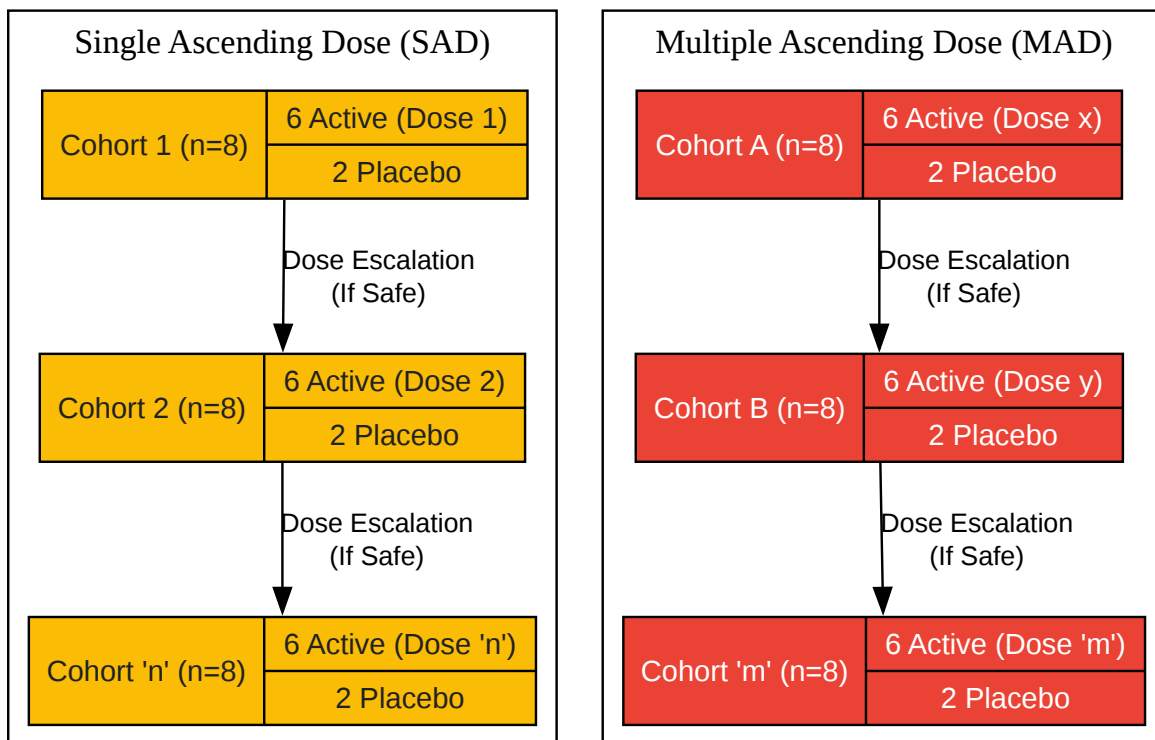
Caption: Phased approach for **Flatoril**'s clinical development program.

Phase I Clinical Trials: Safety, Tolerability, and Pharmacokinetics

Application Notes

Phase I trials are the first-in-human studies, primarily designed to assess the safety and tolerability of **Flatoril**. [9][10] These studies are typically conducted in a small number of healthy volunteers.[8] Key objectives include determining the pharmacokinetic (PK) profile of Clebopride and identifying the maximum tolerated dose (MTD).[9][11]

- Primary Objectives:
 - To evaluate the safety and tolerability of single and multiple ascending doses of **Flatoril**.
 - To characterize the single-dose and multiple-dose pharmacokinetics of Clebopride.
 - To determine the Maximum Tolerated Dose (MTD).
- Study Population: Healthy adult volunteers (typically 20-100 participants).[8][11]
- Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose (SAD and MAD) designs are standard.[9][12]



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Caption: Phase I dose-escalation study design for **Flatoril**.

Experimental Protocols

1. Protocol: Single Ascending Dose (SAD) Study

- Design: Sequential cohorts of healthy volunteers receive a single oral dose of **Flatoril** or a matching placebo.
- Procedure:
 - Screen and enroll eligible healthy volunteers.
 - Administer a single oral dose of **Flatoril** (starting at a low, pre-clinically determined safe dose) or placebo to the first cohort.

- Monitor subjects for adverse events (AEs), vital signs, and ECGs for a predetermined period (e.g., 24-48 hours).[13]
- Collect serial blood samples for pharmacokinetic analysis at pre-specified time points.[8]
- A safety review committee analyzes the safety and PK data before escalating to the next, higher dose in a new cohort.
- Continue dose escalation until the MTD is reached or the maximum planned dose is administered.

2. Protocol: Pharmacokinetic (PK) Analysis

- Objective: To determine how **Flatoril**'s active ingredient, Clebopride, is absorbed, distributed, metabolized, and excreted (ADME).[8][11] Simethicone is not absorbed systemically and therefore not subject to PK analysis.[4][7]
- Procedure:
 - Collect venous blood samples into appropriate anticoagulant tubes (e.g., K2-EDTA) at pre-dose and various post-dose time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours).
 - Process blood samples by centrifugation to separate plasma. Store plasma frozen at -70°C or below until analysis.
 - Quantify Clebopride concentrations in plasma using a validated bioanalytical method (e.g., LC-MS/MS).
 - Calculate key PK parameters using non-compartmental analysis: C_{max} (maximum concentration), T_{max} (time to C_{max}), AUC (area under the curve), and t_{1/2} (elimination half-life).

Data Presentation

Table 1: Summary of Subject Demographics (Phase I)

Characteristic	Placebo (N=12)	Flatoril (N=36)	Total (N=48)
Age, years (Mean ± SD)	28.5 ± 5.2	29.1 ± 4.8	28.9 ± 4.9
Sex, n (%)			
Male	6 (50%)	18 (50%)	24 (50%)
Female	6 (50%)	18 (50%)	24 (50%)

| BMI, kg/m ² (Mean ± SD) | 22.4 ± 1.9 | 22.7 ± 2.1 | 22.6 ± 2.0 |

Table 2: Clebopride Pharmacokinetic Parameters (SAD Study)

Dose Group	Cmax (ng/mL)	Tmax (hr)	AUC _{0-t} (ng·hr/mL)	t _{1/2} (hr)
Dose 1 (e.g., 0.5 mg)	Mean ± SD	Median [Range]	Mean ± SD	Mean ± SD
Dose 2 (e.g., 1.0 mg)	Mean ± SD	Median [Range]	Mean ± SD	Mean ± SD

| Dose 'n' | Mean ± SD | Median [Range] | Mean ± SD | Mean ± SD |

Table 3: Incidence of Treatment-Emergent Adverse Events (TEAEs) (MAD Study)

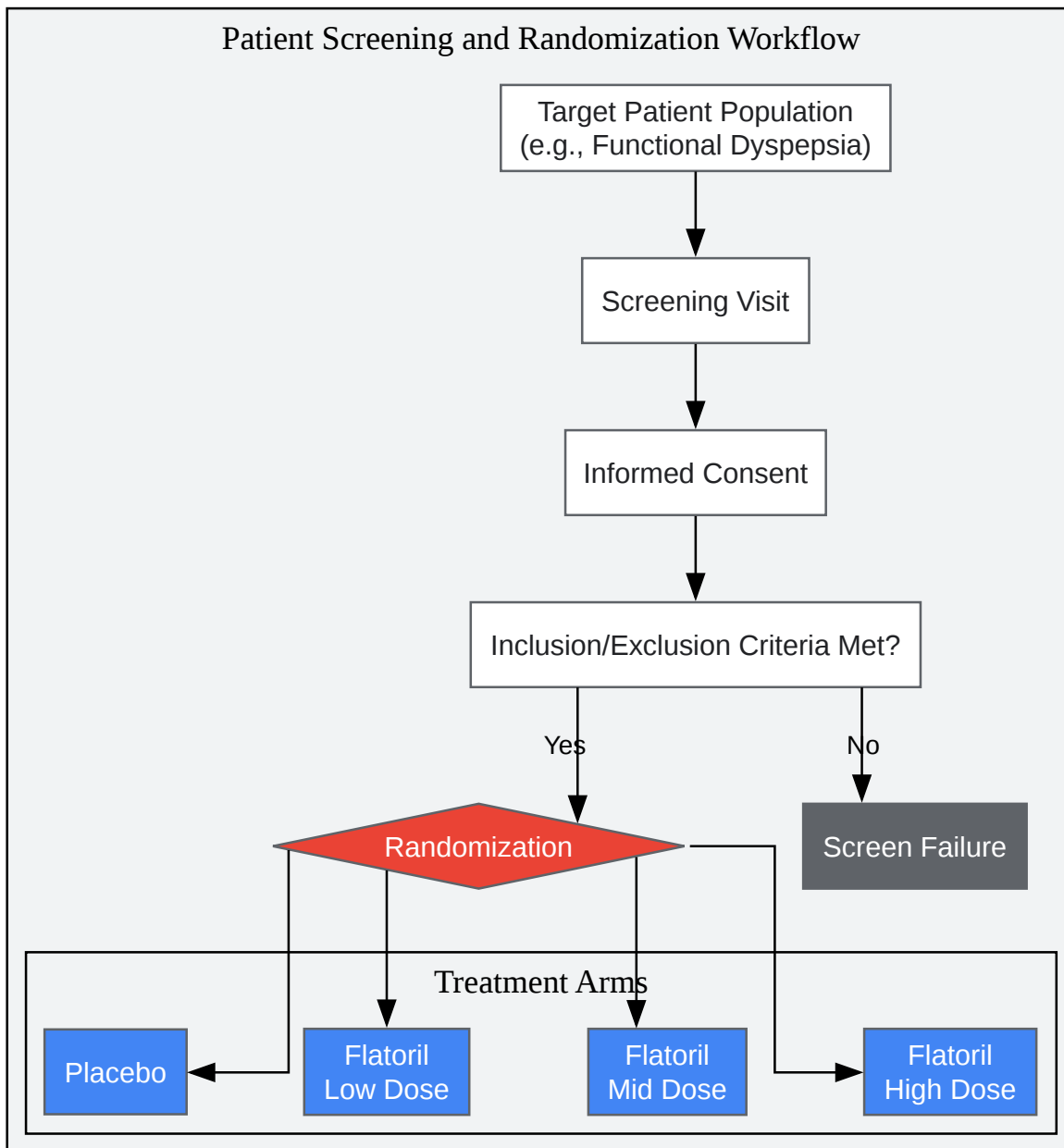
Preferred Term	Placebo (N=8)	Dose X (N=6)	Dose Y (N=6)
	n (%)	n (%)	n (%)
Headache	1 (12.5)	2 (33.3)	2 (33.3)
Drowsiness[14]	0 (0.0)	1 (16.7)	3 (50.0)
Dizziness[14]	0 (0.0)	0 (0.0)	1 (16.7)

| Dry Mouth | 0 (0.0) | 1 (16.7) | 1 (16.7) |

Phase II Clinical Trials: Efficacy and Dose-Ranging Application Notes

Phase II trials are designed to evaluate the preliminary efficacy of **Flatoril** in patients with the target condition and to further assess its safety profile.^{[15][16][17]} These studies help determine the optimal dose range for subsequent Phase III trials.^[8]

- Primary Objectives:
 - To evaluate the efficacy of **Flatoril** in reducing symptoms of bloating and abdominal discomfort compared to placebo.
 - To establish a dose-response relationship for efficacy and safety.
 - To further characterize the safety profile in a patient population.
- Study Population: Patients (typically a few hundred) diagnosed with a functional gastrointestinal disorder, such as functional dyspepsia with prominent bloating.^{[15][18]}
- Study Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-ranging design.^[16] Multiple arms test different fixed doses of **Flatoril** against a placebo.



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Caption: Phase II workflow for patient screening and randomization.

Experimental Protocols

1. Protocol: Patient Recruitment and Screening

- Objective: To enroll a homogenous population of patients who meet the diagnostic criteria for the target indication.
- Procedure:
 - Identify potential subjects from gastroenterology clinics.
 - Conduct a screening visit to confirm diagnosis (e.g., using Rome IV criteria for functional dyspepsia).
 - Review medical history and concomitant medications to assess eligibility.
 - Perform a physical examination and collect baseline laboratory samples.
 - Administer a baseline symptom questionnaire to ensure a minimum symptom severity score.
 - Obtain written informed consent from eligible subjects before any study-specific procedures.

2. Protocol: Efficacy Assessment

- Objective: To measure the change in gastrointestinal symptoms over the treatment period.
- Procedure:
 - Select a validated patient-reported outcome (PRO) instrument as the primary endpoint (e.g., a daily symptom diary rating bloating, fullness, and discomfort on a 7-point Likert scale).
 - Subjects complete the PRO instrument daily throughout the study period (e.g., 4-8 weeks).
 - Collect PRO data at baseline and at specified follow-up visits (e.g., Weeks 2, 4, 8).
 - The primary efficacy analysis will compare the change from baseline in the average weekly symptom score between each **Flatoril** dose group and the placebo group.

Data Presentation

Table 4: Baseline Disease Characteristics (Phase II)

Characteristic	Placebo (N=50)	Low Dose (N=50)	Mid Dose (N=50)	High Dose (N=50)
Duration of Symptoms, yrs (Mean ± SD)	5.1 ± 2.3	4.9 ± 2.5	5.3 ± 2.1	5.0 ± 2.4
Baseline Bloating Score (0-6) (Mean ± SD)	4.8 ± 0.9	4.7 ± 1.0	4.8 ± 0.8	4.9 ± 0.9

| Baseline Abdominal Pain Score (0-6) (Mean ± SD) | 3.5 ± 1.1 | 3.6 ± 1.2 | 3.4 ± 1.1 | 3.5 ± 1.0 |

Table 5: Primary Efficacy Endpoint: Change from Baseline in Bloating Score at Week 4

Treatment Group	N	Baseline Score (Mean ± SD)	Week 4 Score (Mean ± SD)	Change from Baseline (LS Mean ± SE)	p-value vs Placebo
Placebo	50	4.8 ± 0.9	3.9 ± 1.2	-0.9 ± 0.15	--
Low Dose	50	4.7 ± 1.0	3.5 ± 1.3	-1.2 ± 0.16	0.157
Mid Dose	50	4.8 ± 0.8	3.1 ± 1.1	-1.7 ± 0.15	0.002

| High Dose | 50 | 4.9 ± 0.9 | 3.0 ± 1.2 | -1.9 ± 0.16 | <0.001 |

Phase III Clinical Trials: Confirmatory Efficacy and Safety

Application Notes

Phase III trials are large-scale, pivotal studies intended to provide definitive evidence of a drug's efficacy and safety for regulatory approval.^{[19][20]} These trials involve hundreds to

thousands of patients and are typically conducted across multiple centers.[8][21]

- Primary Objectives:
 - To confirm the therapeutic benefit of the selected dose(s) of **Flatoril** compared to placebo or an active comparator in a large, diverse patient population.
 - To establish a comprehensive long-term safety and tolerability profile.
 - To gather data needed for the drug's labeling and package insert.[8]
- Study Population: A large and diverse group of patients with the target indication, reflecting the general population that will use the drug.[19]
- Study Design: Randomized, double-blind, placebo-controlled (and/or active-comparator-controlled), multi-center, parallel-group design.[20][22]

Caption: Structure of a pivotal Phase III clinical trial for **Flatoril**.

Experimental Protocols

1. Protocol: Multi-Center Randomized Controlled Trial (RCT)

- Objective: To rigorously evaluate the efficacy and safety of **Flatoril** against a control in a setting that mimics real-world clinical practice.
- Procedure:
 - Establish and train multiple clinical sites (e.g., 50-100 centers globally).
 - Enroll a large, pre-specified number of eligible patients.
 - Randomize subjects in a 1:1 ratio to receive either the optimal dose of **Flatoril** (determined in Phase II) or a matching placebo.
 - Conduct study visits at regular intervals (e.g., Baseline, Week 4, Week 8, Week 12) to assess efficacy endpoints (using the same PROs as in Phase II) and monitor for safety.

- The primary endpoint is often a responder analysis (e.g., the proportion of patients achieving a $\geq 30\%$ improvement in their primary symptom score for at least 50% of the treatment weeks).
- An independent Data and Safety Monitoring Board (DSMB) periodically reviews unblinded data to ensure patient safety.[\[21\]](#)

2. Protocol: Long-Term Safety Follow-up

- Objective: To detect any rare or long-term adverse effects of **Flatoril**.[\[21\]](#)
- Procedure:
 - After completing the primary treatment period (e.g., 12 weeks), all subjects are followed for an additional period (e.g., 4 weeks) to monitor for any withdrawal effects or delayed-onset AEs.
 - A subset of patients may be enrolled in an open-label extension study where all participants receive active **Flatoril** for a longer duration (e.g., 6-12 months) to gather extended safety data.
 - Adverse events of special interest (AESIs), such as extrapyramidal symptoms or events related to prolactin increase, are proactively monitored and adjudicated.[\[4\]](#)[\[14\]](#)

Data Presentation

Table 6: Primary Efficacy Endpoint - Responder Rate at Week 12 (Phase III)

	Flatoril (N=500)	Placebo (N=500)	Odds Ratio (95% CI)	p-value
Responders, n (%)	225 (45.0%)	150 (30.0%)	1.88 (1.45, 2.43)	<0.0001
Non- Responders, n (%)	275 (55.0%)	350 (70.0%)		

Responder defined as a patient with $\geq 30\%$ improvement from baseline in bloating score for ≥ 6 of 12 weeks.

Table 7: Summary of Adverse Events of Special Interest (AESIs) (Phase III)

Preferred Term	Flatoril (N=500)	Placebo (N=500)
	n (%)	n (%)
Extrapyramidal Disorders[4]	4 (0.8%)	0 (0.0%)
Dystonia	2 (0.4%)	0 (0.0%)
Akathisia	2 (0.4%)	0 (0.0%)
Prolactin-Related Events[4]	6 (1.2%)	1 (0.2%)
Galactorrhea	3 (0.6%)	0 (0.0%)
Gynecomastia	1 (0.2%)	0 (0.0%)

| Menstrual Irregularity | 2 (0.4%) | 1 (0.2%) |

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